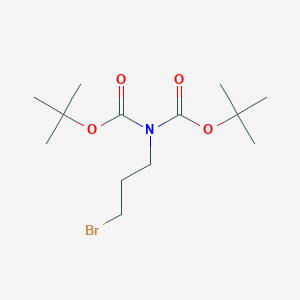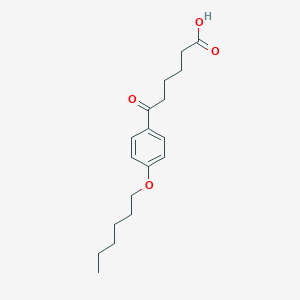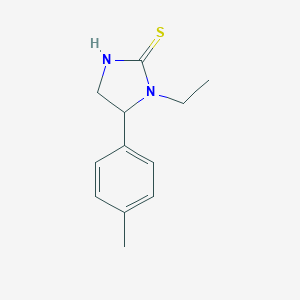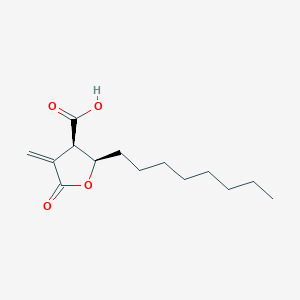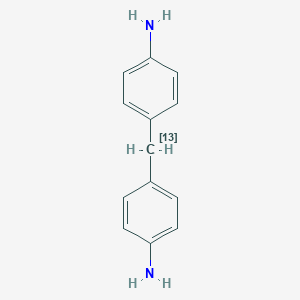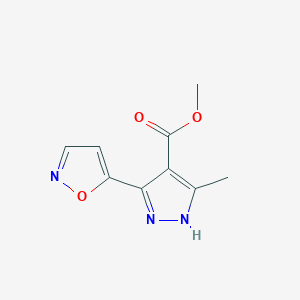
methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate typically involves the formation of the isoxazole and pyrazole rings through cyclization reactions. One common method involves the reaction of an appropriate alkyne with a nitrile oxide to form the isoxazole ring, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyrazole derivatives, such as:
- Methyl 5-Phenylisoxazole-3-Carboxylate
- Ethyl 5-Amino-1-Methylpyrazole-4-Carboxylate
Uniqueness
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate is unique due to its specific combination of isoxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
175277-15-3 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14-2)8(12-11-5)6-3-4-10-15-6/h3-4H,1-2H3,(H,11,12) |
InChI Key |
ATKIWUMRVKGZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=CC=NO2)C(=O)OC |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=NO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



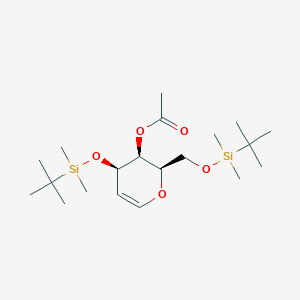
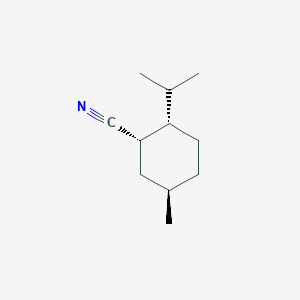
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
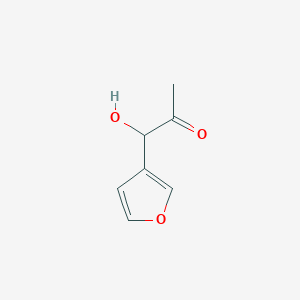
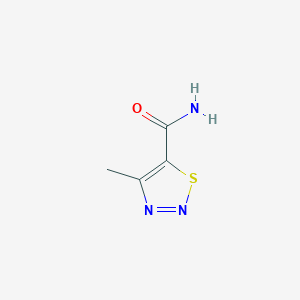
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

